molecular formula C21H34O6 B10859696 (Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

(Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

Cat. No.: B10859696
M. Wt: 382.5 g/mol
InChI Key: UJFDLBWYYFZXDS-CJOPOSBBSA-N
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Description

(Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid is a complex organic compound characterized by multiple functional groups, including hydroxyl, ethoxy, and carbonyl groups. This compound’s structure features a cyclopentyl ring and a heptenoic acid chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid typically involves multiple steps, including the formation of the cyclopentyl ring and the introduction of the ethoxy and hydroxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its effects on specific biological pathways and its potential as a treatment for various diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique functional groups make it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-7-[2-[(E,3R)-5-methoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid
  • (Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hex-5-enoic acid

Uniqueness

The uniqueness of (Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid lies in its specific stereochemistry and the combination of functional groups. This unique structure allows for distinct interactions with biological targets and chemical reagents, setting it apart from similar compounds.

Properties

Molecular Formula

C21H34O6

Molecular Weight

382.5 g/mol

IUPAC Name

(Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H34O6/c1-4-27-14-21(2,3)19(24)12-11-16-15(17(22)13-18(16)23)9-7-5-6-8-10-20(25)26/h5,7,11-12,15-16,18-19,23-24H,4,6,8-10,13-14H2,1-3H3,(H,25,26)/b7-5-,12-11+/t15?,16?,18?,19-/m1/s1

InChI Key

UJFDLBWYYFZXDS-CJOPOSBBSA-N

Isomeric SMILES

CCOCC(C)(C)[C@@H](/C=C/C1C(CC(=O)C1C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Origin of Product

United States

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